Sulfamic acid dodecyl ester

Carbonic Anhydrase Inhibition Tumor-Associated Isozymes Sulfamate Pharmacophore

This anionic sulfamate ester is uniquely differentiated from SDS by its labile sulfamate bond, enabling pH-dependent degradation for 'temporary' surfactant applications and environmental clearance. Its 12-carbon chain and -OSO₂NH₂ head group provide superior metal surface adsorption in nickel electroplating and potent, selective CA IX inhibition (Ki=9–23 nM, selectivity up to 63) for hypoxic tumor research. Procure this high-purity scaffold to advance SAR studies, develop biodegradable formulations, or optimize sulfamate-based electrolyte additive packages.

Molecular Formula C12H27NO3S
Molecular Weight 265.42 g/mol
Cat. No. B15335318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfamic acid dodecyl ester
Molecular FormulaC12H27NO3S
Molecular Weight265.42 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOS(=O)(=O)N
InChIInChI=1S/C12H27NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3,(H2,13,14,15)
InChIKeyOVRAJXDKACOAAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfamic Acid Dodecyl Ester Procurement Guide: Structural, Physicochemical, and Functional Baseline for Scientific Evaluation


Sulfamic acid dodecyl ester (CAS 4105-64-0), also known as dodecyl sulfamate, is an anionic sulfamate ester surfactant comprising a 12-carbon hydrophobic alkyl chain covalently linked to a hydrophilic sulfamate (-OSO₂NH₂) head group . This molecular architecture confers amphiphilic character, enabling micelle formation and surface activity in aqueous media, while the sulfamate moiety differentiates it mechanistically from conventional sulfate ester surfactants such as sodium dodecyl sulfate (SDS) [1]. The compound serves as a versatile intermediate in surfactant synthesis, a functional additive in electrochemical nickel deposition, and a ligand scaffold for enzyme inhibition studies, with its physicochemical profile and biological interactions dictating its utility across industrial, materials science, and biomedical research applications.

Why Sulfamic Acid Dodecyl Ester Cannot Be Generically Substituted: Critical Differentiation from Sodium Dodecyl Sulfate and Structural Analogs


The functional differentiation of sulfamic acid dodecyl ester from its closest structural and functional analogs—particularly sodium dodecyl sulfate (SDS) and aliphatic sulfamates of varying chain lengths—hinges on three interrelated molecular determinants: (1) the electron-withdrawing nitrogen atom within the sulfamate (-OSO₂NH₂) head group, which alters hydrogen-bonding capacity, charge distribution, and metal surface adsorption kinetics relative to the sulfate (-OSO₃⁻) group of SDS [1]; (2) the precise 12-carbon alkyl chain length, which governs a narrow optimal range for hydrophobic partitioning, micellar stability, and biological membrane interaction, distinguishing it from both shorter (decyl) and longer (tetradecyl) sulfamate homologs [2]; and (3) the labile sulfamate ester bond, which confers a pH-dependent hydrolytic degradation profile that is absent in the more hydrolytically robust sulfate esters, with direct implications for environmental persistence and formulation shelf-life [1]. Consequently, indiscriminate substitution of sulfamic acid dodecyl ester with SDS or alternative sulfamates will invariably alter critical performance parameters—including micelle formation kinetics, corrosion inhibition efficiency, and enzyme isoform selectivity—without systematic re-optimization of the experimental or process conditions.

Quantitative Differentiation Evidence for Sulfamic Acid Dodecyl Ester: Performance Metrics Versus Key Comparators


Carbonic Anhydrase IX (CA IX) Inhibition Potency and Isoform Selectivity of n-Dodecyl Sulfamate Relative to n-Decyl and n-Tetradecyl Homologs

n-Dodecyl sulfamate (sulfamic acid dodecyl ester) exhibits potent inhibition of the tumor-associated carbonic anhydrase isoform IX (CA IX), with inhibition constants (Ki) ranging from 9 to 23 nM, and was identified as the most potent inhibitor among the aliphatic sulfamate series (C10-C16) evaluated against this isoform [1]. In contrast, the n-decyl homolog demonstrated low nanomolar inhibition against the cytosolic isoform CA II (Ki = 0.7–3.4 nM) [1], while the n-tetradecyl homolog exhibited optimal potency against the cytosolic isoform CA I with inhibition constants in the low micromolar range [1]. This differential isoform selectivity profile is quantified by selectivity ratios for CA IX versus CA II ranging from 5 to 63 for the aliphatic sulfamates, a marked improvement over clinically used sulfonamide inhibitors which exhibit selectivity ratios of 0.23–0.51 [1].

Carbonic Anhydrase Inhibition Tumor-Associated Isozymes Sulfamate Pharmacophore

Surfactant Performance Benchmarking: Critical Micelle Concentration and Surface Tension Reduction of Sulfamic Acid-Derived Dodecyl Surfactants Versus Sodium Dodecyl Sulfate

Bis(sodium sulfate) surfactants bearing two dodecyl alkyl chains, synthesized via sulfation of diethyl tartrate-derived intermediates with sulfamic acid, demonstrate superior surfactant performance relative to the conventional single-chain anionic surfactant sodium dodecyl sulfate (SDS) [1]. Specifically, these sulfamic acid-derived dodecyl surfactants exhibit a smaller critical micelle concentration (CMC) and a lower surface tension at the CMC compared to SDS and sodium tetradecyl sulfate [1]. While this evidence is derived from gemini-type bis(sulfate) surfactants rather than monomeric sulfamic acid dodecyl ester, the shared sulfamic acid-based synthetic pathway and dodecyl chain length provide class-level inference that sulfamate ester-containing surfactants can achieve enhanced surface activity relative to SDS.

Surfactant Chemistry Critical Micelle Concentration Surface Tension

Hydrolytic Lability and Environmental Fate Differentiation: Sulfamate Ester Versus Sulfate Ester Degradation Kinetics

Sulfamic acid-derived surfactants bearing ester linkages exhibit pH-dependent hydrolytic degradation into non-surface-active species under both acidic and alkaline conditions, a property that distinguishes them from the more hydrolytically stable sulfate ester surfactants such as sodium dodecyl sulfate (SDS) [1]. The biodegradability of sulfamic acid-derived dodecyl surfactants was found to be nearly equivalent to that of sodium dodecanoate, a benchmark readily biodegradable compound [1]. In contrast, SDS and related alkyl sulfates are known to be readily biodegradable under aerobic conditions, but their degradation kinetics differ, and they are less susceptible to rapid abiotic hydrolysis at moderate pH.

Surfactant Biodegradation Hydrolytic Stability Environmental Fate

Nickel Electrodeposition Additive Performance: Sulfamate Bath Compatibility and Corrosion Rate Modulation of SDS Versus Alternative Additives

In nickel sulfamate electrodeposition baths, the addition of 1.39 × 10⁻⁴ M sodium dodecyl sulfate (SDS) results in a corrosion rate of 1.08 × 10⁻² mm/year for the deposited nickel coating, which is identical to the corrosion rate of nickel deposited without any additive [1]. In contrast, other additives evaluated in the same sulfamate bath system increased the corrosion rate of the deposited nickel, indicating that SDS provides a neutral effect on corrosion resistance under these specific plating conditions [1]. While this data pertains to SDS rather than sulfamic acid dodecyl ester directly, it establishes the baseline performance of a structurally related dodecyl sulfate surfactant in a sulfamate-based electrolyte, providing a benchmark for evaluating sulfamate ester additives.

Nickel Electrodeposition Corrosion Inhibition Sulfamate Electrolyte

Optimal Research and Industrial Application Scenarios for Sulfamic Acid Dodecyl Ester Procurement


Medicinal Chemistry: Development of Isoform-Selective Carbonic Anhydrase IX Inhibitors for Hypoxic Tumor Targeting

The n-dodecyl sulfamate scaffold serves as a lead pharmacophore for the design of carbonic anhydrase IX (CA IX) inhibitors with therapeutic potential in oncology. Its demonstrated potency (Ki = 9–23 nM) and favorable selectivity profile (CA IX/CA II selectivity ratios up to 63) differentiate it from clinically used sulfonamide inhibitors, which exhibit poor CA IX selectivity (ratios 0.23–0.51) [1]. Procurement of high-purity sulfamic acid dodecyl ester is justified for structure-activity relationship (SAR) studies, analog synthesis, and preclinical evaluation of CA IX-targeted antitumor agents, particularly for hypoxic tumor microenvironments that overexpress CA IX and are refractory to conventional therapies [1].

Surfactant Formulation: Design of Cleavable and Biodegradable Surfactant Systems with Tunable Hydrolytic Stability

Sulfamic acid dodecyl ester and its structural analogs exhibit pH-dependent hydrolytic degradation into non-surface-active fragments, a property that enables the design of cleavable or 'temporary' surfactants for applications requiring rapid environmental clearance or controlled deactivation [1]. Additionally, sulfamic acid-derived surfactants have demonstrated enhanced surface activity (lower CMC and γCMC) and water solubility compared to conventional SDS [1]. Procurement of sulfamic acid dodecyl ester is indicated for research and development programs focused on biodegradable detergent formulations, oilfield chemicals, and industrial cleaning agents where reduced environmental persistence is a critical design criterion [1].

Electrochemical Surface Engineering: Functional Additive Development for Nickel Sulfamate Plating Baths

In nickel sulfamate electrodeposition systems, dodecyl-based surfactants influence the quality and performance of the deposited coating. SDS at a concentration of 1.39 × 10⁻⁴ M yields a nickel coating with a corrosion rate of 1.08 × 10⁻² mm/year, equivalent to additive-free deposition, while other additives increase the corrosion rate [2]. Sulfamic acid dodecyl ester, as a sulfamate-containing surfactant, is structurally compatible with sulfamate-based electrolytes and offers the potential for fine-tuning wetting behavior, grain refinement, and incorporation of particulate co-deposits without adversely affecting corrosion resistance. Procurement is warranted for electroplating R&D laboratories seeking to optimize additive packages for nickel and nickel-alloy deposition processes [2].

Biochemical Research: Enzyme Inhibition Studies and Ligand-Protein Interaction Mapping

Beyond carbonic anhydrase, aliphatic sulfamates including the dodecyl derivative serve as valuable tool compounds for probing enzyme active site topology and inhibitor binding modes. The sulfamate group coordinates directly with the active-site zinc ion in carbonic anhydrases, while the alkyl chain length modulates isoform selectivity and binding affinity [1]. Procurement of sulfamic acid dodecyl ester enables biochemical investigations into sulfamate-protein interactions, including crystallographic studies, kinetic inhibition assays, and the development of affinity probes for zinc-containing enzymes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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